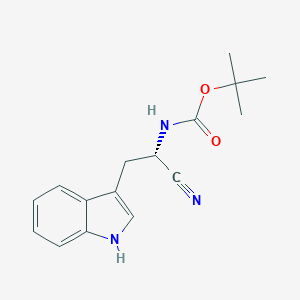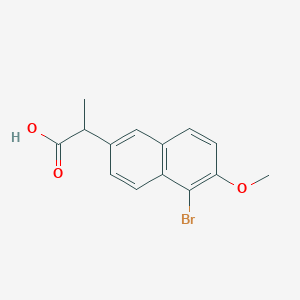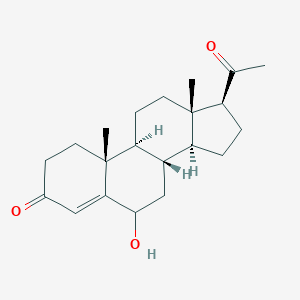
6-Hydroxypregn-4-ene-3,20-dione
Overview
Description
“6-Hydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H30O3 . It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da . It is also known as 6α-Hydroxy Progesterone or 6α-Hydroxypregn-4-ene-3,20-dione . It is functionally related to progesterone .
Synthesis Analysis
The synthesis of 6-Hydroxypregn-4-ene-3,20-dione involves 6-hydroxylation of 17,21-trihydroxypregn-4-ene-3,20-dione and 11 beta, 21-dihydroxypregn-4-ene-3,20-dione . This is achieved by autoxidation or by oxidation with 3-chloroperbenzoic acid, of the 3-methoxy-pregna-3,5-dienes of the latter two steroids .
Molecular Structure Analysis
The molecular structure of 6-Hydroxypregn-4-ene-3,20-dione can be found in various databases such as ChemSpider and PubChem . The structure is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxypregn-4-ene-3,20-dione include a density of 1.2±0.1 g/cm3, a boiling point of 490.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 87.3±6.0 kJ/mol and a flash point of 264.7±25.2 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Scientific Research Applications
Biochemical Research
6-Hydroxypregn-4-ene-3,20-dione is utilized in biochemical research due to its close relation to progesterone, a vital hormone in reproductive biology. It serves as a substrate for studying enzyme activity, particularly those involved in steroid metabolism and hormone synthesis pathways .
Pharmacological Studies
In pharmacology, this compound is of interest for its potential therapeutic properties. It may act as an intermediate in the synthesis of more complex molecules with clinical applications, such as anti-inflammatory agents or contraceptives .
Medical Research
Medical researchers investigate 6-Hydroxypregn-4-ene-3,20-dione for its role in various physiological processes. Its derivatives are examined for potential benefits in treating hormone-related disorders and understanding the mechanisms of hormone action at a cellular level .
Environmental Science
The environmental impact of steroids like 6-Hydroxypregn-4-ene-3,20-dione is a growing field of study. Researchers analyze how these compounds, often found as contaminants, affect wildlife and ecosystems, particularly in aquatic environments .
Analytical Chemistry
This compound is used as a reference standard in analytical chemistry to calibrate instruments and validate methods. Its well-defined structure and properties make it suitable for use in high-precision chemical analyses .
Industrial Applications
While not extensively used in industrial settings, 6-Hydroxypregn-4-ene-3,20-dione could potentially be involved in the production of specialized chemicals or pharmaceuticals, given its role as a chemical precursor in various synthetic pathways .
Safety and Hazards
When handling 6-Hydroxypregn-4-ene-3,20-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Biochemical Pathways
It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHPWKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxypregn-4-ene-3,20-dione | |
CAS RN |
604-20-6 | |
| Record name | 6-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




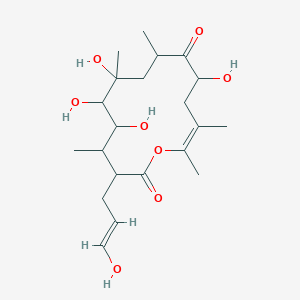
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)


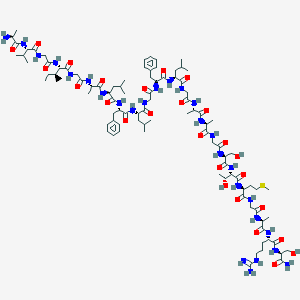
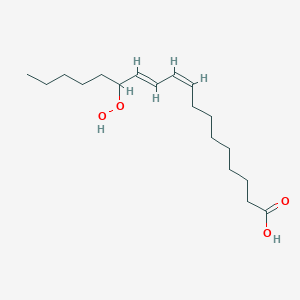


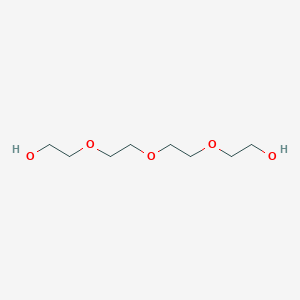
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
